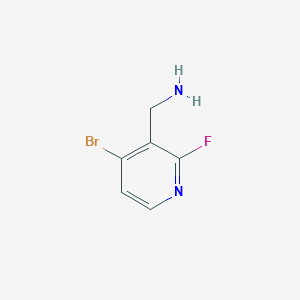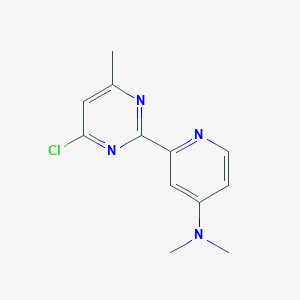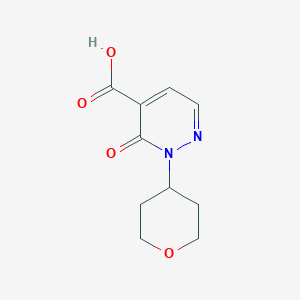
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ciclopropil-6-etilpirimidin-4-il)pirrolidin-3-amina es un compuesto que presenta un anillo de pirrolidina, un anillo de pirimidina y un grupo ciclopropilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-Ciclopropil-6-etilpirimidin-4-il)pirrolidin-3-amina normalmente implica la construcción del anillo de pirrolidina seguida de la introducción de los grupos pirimidina y ciclopropilo. Las condiciones de reacción a menudo incluyen el uso de catalizadores y disolventes específicos para facilitar la formación del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Ciclopropil-6-etilpirimidin-4-il)pirrolidin-3-amina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas, presiones y disolventes específicos para lograr las transformaciones deseadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir alcoholes o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
1-(2-Ciclopropil-6-etilpirimidin-4-il)pirrolidin-3-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar para estudiar las interacciones de moléculas pequeñas con objetivos biológicos.
Medicina: Tiene potencial como compuesto principal para el desarrollo de nuevos fármacos.
Industria: Se puede utilizar en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Ciclopropil-6-etilpirimidin-4-il)pirrolidin-3-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a diversos efectos biológicos. Las vías involucradas pueden incluir la transducción de señales, la expresión genética y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de la pirrolidina: Estos compuestos comparten el anillo de pirrolidina y tienen actividades biológicas similares.
Derivados de la pirimidina: Estos compuestos comparten el anillo de pirimidina y se utilizan en diversas aplicaciones medicinales.
Unicidad
1-(2-Ciclopropil-6-etilpirimidin-4-il)pirrolidin-3-amina es única debido a la combinación de sus características estructurales, que confieren actividades biológicas y reactividad química específicas. La presencia del grupo ciclopropilo, en particular, puede mejorar su afinidad de unión y selectividad para ciertos objetivos moleculares.
Propiedades
Fórmula molecular |
C13H20N4 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N4/c1-2-11-7-12(17-6-5-10(14)8-17)16-13(15-11)9-3-4-9/h7,9-10H,2-6,8,14H2,1H3 |
Clave InChI |
ZJNBFODVSDFLOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC(=N1)C2CC2)N3CCC(C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11786190.png)







![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)

![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)


